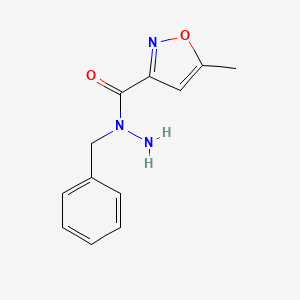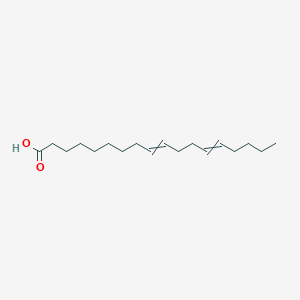
N''-(2-Bromoethyl)-N-phenylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-(2-Bromoethyl)-N-phenylguanidine: is an organic compound that features a guanidine group substituted with a 2-bromoethyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’'-(2-Bromoethyl)-N-phenylguanidine typically involves the reaction of N-phenylguanidine with 2-bromoethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of N’'-(2-Bromoethyl)-N-phenylguanidine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N’'-(2-Bromoethyl)-N-phenylguanidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of N’'-(2-Bromoethyl)-N-phenylguanidine can lead to the formation of corresponding amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution: Formation of substituted guanidines.
Oxidation: Formation of oxidized guanidine derivatives.
Reduction: Formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N’'-(2-Bromoethyl)-N-phenylguanidine is used as an intermediate in organic synthesis, particularly in the preparation of other guanidine derivatives and heterocyclic compounds.
Medicine: In medicinal chemistry, N’'-(2-Bromoethyl)-N-phenylguanidine is explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Wirkmechanismus
The mechanism of action of N’'-(2-Bromoethyl)-N-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-bromoethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can lead to the inhibition or modulation of the target’s activity, depending on the nature of the target and the specific binding interactions involved.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Bromoethyl)phthalimide
- N-(2-Bromoethyl)benzene
- N-(2-Bromoethyl)-N-methylguanidine
Comparison: N’‘-(2-Bromoethyl)-N-phenylguanidine is unique due to the presence of both the 2-bromoethyl and phenyl groups, which confer specific reactivity and binding properties. Compared to N-(2-Bromoethyl)phthalimide, which is primarily used as an intermediate in organic synthesis, N’'-(2-Bromoethyl)-N-phenylguanidine has broader applications in medicinal chemistry and biological research. The presence of the phenyl group also enhances its potential interactions with aromatic binding sites on target molecules, making it a valuable compound for the design of new therapeutic agents.
Eigenschaften
CAS-Nummer |
67453-56-9 |
|---|---|
Molekularformel |
C9H12BrN3 |
Molekulargewicht |
242.12 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-1-phenylguanidine |
InChI |
InChI=1S/C9H12BrN3/c10-6-7-12-9(11)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13) |
InChI-Schlüssel |
PYJXFEJWWPFVOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=NCCBr)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)
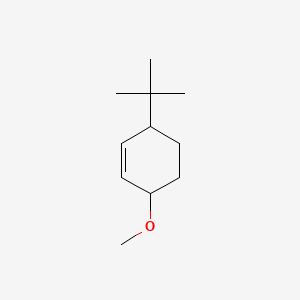
phosphane](/img/structure/B14459667.png)
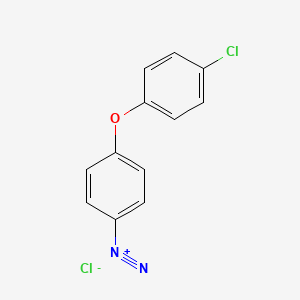
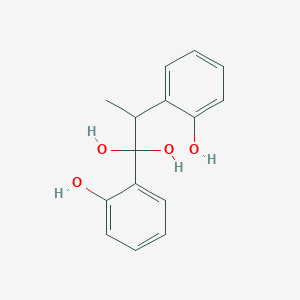
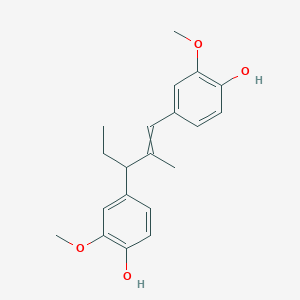
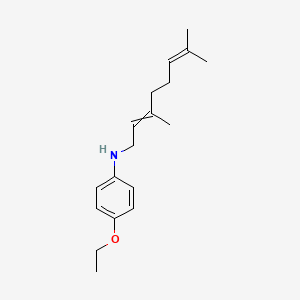
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
